molecular formula C9H17N3O2 B1440774 1-(3,3-diethoxypropyl)-1H-1,2,4-triazole CAS No. 1341430-62-3

1-(3,3-diethoxypropyl)-1H-1,2,4-triazole

Cat. No. B1440774
M. Wt: 199.25 g/mol
InChI Key: DTPLJOQKEKBFBM-UHFFFAOYSA-N
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Description

The compound “1-(3,3-diethoxypropyl)-1H-1,2,4-triazole” contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms. It also has a 3,3-diethoxypropyl group attached to it .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an appropriate alkyl halide with sodium azide to form an azide, which is then reduced to an amine. The amine can then react with a suitable electrophile to form the triazole ring .


Molecular Structure Analysis

The molecular structure of “1-(3,3-diethoxypropyl)-1H-1,2,4-triazole” would be expected to have the triazole ring at one end, with the 3,3-diethoxypropyl group extending from one of the carbon atoms of the ring .


Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, including reactions with electrophiles at the nitrogen atoms, and nucleophilic substitutions at the carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “1-(3,3-diethoxypropyl)-1H-1,2,4-triazole”, we can predict that it would be a solid at room temperature, and it would likely be soluble in organic solvents due to the presence of the ethoxy groups .

Scientific Research Applications

Synthesis and Structural Variations

Triazole derivatives, including 1-(3,3-diethoxypropyl)-1H-1,2,4-triazole, have been extensively studied for their ability to undergo various structural modifications, leading to a wide range of biological activities. The preparation of these derivatives often explores green chemistry approaches, focusing on energy saving and sustainability (Ferreira et al., 2013). Additionally, the hydrogen-bonding interactions of luminescent quinoline-triazoles with dominant 1D crystals have been investigated, demonstrating their thermal stability and emissive properties in solution (Bai, Young, & Hor, 2017).

Biological Evaluation

Triazole derivatives are synthesized as potential antimicrobial agents, with studies showing significant activity against various bacterial and fungal strains. This includes the evaluation of triazole and triazolothiadiazine derivatives as cholinesterase inhibitors and novel antimicrobial agents, highlighting their promise in treating infections and as anticholinesterase agents (Mohsen, 2012) (Kaplancikli et al., 2008).

Antimicrobial and Antifungal Agents

The development of triazole-based compounds as antimicrobial and antifungal agents is a significant area of research. For instance, new triazole and triazolothiadiazine derivatives have shown potential as novel antimicrobial agents, underscoring the versatility of triazole compounds in addressing resistant microbial strains (Kaplancikli et al., 2008).

Molecular Docking and Anticancer Activity

Molecular docking studies of triazole derivatives, such as 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, have indicated their potential anticancer activity by interacting with the EGFR kinase domain ATP binding site. This suggests the role of triazole derivatives in developing anticancer therapies (Kaczor et al., 2013).

Enhancement of Proton Conduction

1H-1,2,3-Triazole has been identified as an effective group to enhance proton conduction in polymer electrolyte membranes, offering a significant increase in conductivity without acidic dopants. This finding is crucial for the development of fuel cell technologies (Zhou et al., 2005).

properties

IUPAC Name

1-(3,3-diethoxypropyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-3-13-9(14-4-2)5-6-12-8-10-7-11-12/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPLJOQKEKBFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCN1C=NC=N1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-diethoxypropyl)-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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